N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

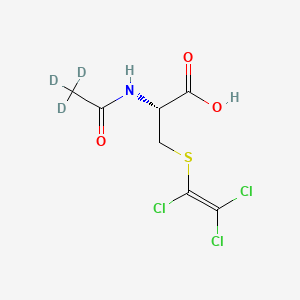

“N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3” is a metabolite of the volatile organic compound (VOC) and environmental contaminant tetrachloroethylene (perchloroethylene; PERC) . It is a solid substance with a molecular formula of C7H8Cl3NO3S .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation: Cl/C(Cl)=C(Cl)\SCC@@H=O)NC©=O . The InChi Code is: InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1 .Physical And Chemical Properties Analysis

“this compound” is a solid substance that is soluble in chloroform . Its molecular formula is C7H8Cl3NO3S and it has a formula weight of 292.6 .Scientific Research Applications

Toxicity and Transport Mechanisms : N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine shows dose- and time-dependent toxicity in renal cortical slices, affecting intracellular potassium content and lactate dehydrogenase activity. This compound is transported via the organic anion system and requires deacetylation for metabolism by beta-lyase (G. Wolfgang et al., 1989).

Synthesis and Application in Stable Isotope Labeling : Stable isotope-labelled analogs of N-Acetyl-S-(trichlorovinyl)-L-cysteine are synthesized for use in research, such as tracing the metabolic pathways of tetrachloroethylene (M. Bartels & V. W. Miner, 1990).

Excretion and Biotransformation : N-Acetyl-S-(dichlorovinyl)-L-cysteine is identified as a marker for the glutathione- and cytochrome P450-mediated metabolism in humans and rats after exposure to trichloroethene, with dose-dependent excretion observed (U. Bernauer et al., 1996).

Role in Cytotoxicity and Mutagenicity : Studies have shown that N-acetyl derivatives of dichlorovinyl-L-cysteine are involved in the formation of cytotoxic and mutagenic intermediates, highlighting their potential role in organ toxicity and carcinogenicity (S. Vamvakas et al., 1987).

Influence on Enzymatic Activity : Research indicates that aminoacylase 3 (AA3), an enzyme highly expressed in the kidney, liver, and brain, mediates the deacetylation of N-Acetyl-S-1,2-dichlorovinyl-L-cysteine, a step that initiates transformation into toxic products (J. Hsieh et al., 2010).

Safety and Hazards

properties

IUPAC Name |

(2R)-3-(1,2,2-trichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGLMNHGJFSOCH-OSIBIXDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B584912.png)

![Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584914.png)

![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)